(4-Ethylnaphthalen-1-yl)-(5-hydroxy-1-pentylindol-3-yl)methanone
Overview
Description
JWH 210 5-hydroxyindole metabolite: is a derivative of the synthetic cannabinoid JWH 210. It is a potent cannabimimetic alkylindole that has been identified in extracts from herbal blends. This compound is an expected metabolite of JWH 210, detectable both in serum and urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 210 5-hydroxyindole metabolite involves the hydroxylation of JWH 210. The reaction typically requires specific conditions such as the presence of a hydroxylating agent and controlled temperature and pressure settings .
Industrial Production Methods: it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with additional steps for purification and quality control to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: JWH 210 5-hydroxyindole metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form different derivatives.
Reduction: The compound can undergo reduction reactions to modify its functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
Chemistry: JWH 210 5-hydroxyindole metabolite is used as an analytical reference standard in forensic chemistry and toxicology. It helps in the identification and quantification of synthetic cannabinoids in biological samples .
Biology: In biological research, this compound is studied to understand the metabolism and pharmacokinetics of synthetic cannabinoids. It provides insights into how these compounds are processed in the body and their potential effects .
Medicine: While the direct medical applications of JWH 210 5-hydroxyindole metabolite are limited, its parent compound, JWH 210, is studied for its potential therapeutic effects, such as pain relief and anti-inflammatory properties .
Industry: In the industry, JWH 210 5-hydroxyindole metabolite is used in the development of new synthetic cannabinoids and related compounds. It serves as a reference material for quality control and regulatory compliance .
Mechanism of Action
The mechanism of action of JWH 210 5-hydroxyindole metabolite is not fully understood. it is known that its parent compound, JWH 210, acts as a potent cannabinoid receptor agonist at both the CB1 and CB2 receptors. This interaction leads to various physiological effects, including altered mood and perception, pain relief, and anti-inflammatory responses .
Comparison with Similar Compounds
JWH 018: Another synthetic cannabinoid with similar effects but different metabolic pathways.
JWH 073: Structurally similar to JWH 210 but with different binding affinities and metabolic profiles.
AM-2201: A synthetic cannabinoid with a similar mechanism of action but distinct chemical structure.
Uniqueness: JWH 210 5-hydroxyindole metabolite is unique due to its specific hydroxylation pattern, which affects its metabolic stability and detection in biological samples. This makes it a valuable reference standard in forensic and toxicological studies .
Properties
IUPAC Name |
(4-ethylnaphthalen-1-yl)-(5-hydroxy-1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO2/c1-3-5-8-15-27-17-24(23-16-19(28)12-14-25(23)27)26(29)22-13-11-18(4-2)20-9-6-7-10-21(20)22/h6-7,9-14,16-17,28H,3-5,8,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBLEUDMHIXXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=C(C4=CC=CC=C43)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017822 | |
Record name | JWH-210 5-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-81-2 | |
Record name | JWH-210 5-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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